Cas no 2169019-61-6 ({3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide)

Technical Introduction: {3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide is a specialized spirocyclic sulfonamide derivative characterized by its unique structural framework, combining a spiro[4.4]nonane core with a methanesulfonamide moiety. This compound exhibits notable reactivity due to the presence of both a ketone (3-oxo) and a sulfonamide functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry applications. Its rigid spirocyclic architecture may confer enhanced stability and selectivity in reactions, while the sulfonamide group offers potential for further derivatization. The compound is of interest for researchers exploring novel heterocyclic systems or sulfonamide-based pharmacophores, particularly in the development of bioactive molecules or functional materials.
{3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide structure
2169019-61-6 structure
商品名:{3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide
CAS番号:2169019-61-6
MF:C8H13NO5S
メガワット:235.257521390915
CID:6189765
PubChem ID:165501985

{3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide 化学的及び物理的性質

名前と識別子

    • {3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide
    • 2169019-61-6
    • {3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
    • EN300-1479247
    • インチ: 1S/C8H13NO5S/c9-15(11,12)4-6-8(1-2-13-5-8)3-7(10)14-6/h6H,1-5H2,(H2,9,11,12)
    • InChIKey: RCKVDUATVUIYMG-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C2(COCC2)CC(=O)O1)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 235.05144369g/mol
  • どういたいしつりょう: 235.05144369g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.3

{3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1479247-2500mg
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
2169019-61-6
2500mg
$1988.0 2023-09-28
Enamine
EN300-1479247-10000mg
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
2169019-61-6
10000mg
$4360.0 2023-09-28
Enamine
EN300-1479247-500mg
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
2169019-61-6
500mg
$974.0 2023-09-28
Enamine
EN300-1479247-100mg
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
2169019-61-6
100mg
$892.0 2023-09-28
Enamine
EN300-1479247-50mg
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
2169019-61-6
50mg
$851.0 2023-09-28
Enamine
EN300-1479247-1.0g
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
2169019-61-6
1g
$0.0 2023-06-06
Enamine
EN300-1479247-5000mg
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
2169019-61-6
5000mg
$2940.0 2023-09-28
Enamine
EN300-1479247-1000mg
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
2169019-61-6
1000mg
$1014.0 2023-09-28
Enamine
EN300-1479247-250mg
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonamide
2169019-61-6
250mg
$933.0 2023-09-28

{3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide 関連文献

{3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamideに関する追加情報

Introduction to {3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide (CAS No. 2169019-61-6)

{3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide is a sophisticated organic compound characterized by its unique spirocyclic structure and functional groups. This compound, identified by the CAS number 2169019-61-6, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and molecular research. The spirocyclic framework of this molecule contributes to its distinct chemical properties, making it a subject of interest for synthetic chemists and biologists alike.

The molecular structure of {3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide consists of a spiro center connecting two heterocyclic rings, specifically a dioxane ring and a nonane ring. This arrangement imparts a high degree of rigidity to the molecule, which can be advantageous in the design of bioactive compounds. The presence of a methanesulfonamide group further enhances its reactivity and potential utility in medicinal chemistry.

In recent years, there has been a growing interest in spirocyclic compounds due to their diverse biological activities and structural complexity. Spirocycles are known for their ability to mimic natural products and exhibit unique binding interactions with biological targets. {3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide, with its intricate architecture, represents a promising candidate for further exploration in this domain.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The spirocyclic core provides a stable platform that can be modified through various chemical reactions to introduce different functional groups. This flexibility allows researchers to tailor the properties of the molecule to target specific biological pathways or receptors. For instance, modifications at the methanesulfonamide moiety could enhance solubility or improve metabolic stability, making it more suitable for therapeutic applications.

Recent studies have highlighted the importance of spirocyclic compounds in the development of novel pharmaceuticals. These molecules have been shown to exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. {3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide has not yet been extensively studied in clinical settings, but its structural features suggest that it could be a valuable tool for preclinical research.

The synthesis of {3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving the desired stereochemistry.

The methanesulfonamide group in {3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide also offers unique reactivity that can be exploited for further functionalization. Methanesulfonamides are known for their ability to participate in nucleophilic substitution reactions, allowing for the introduction of diverse substituents at specific positions on the molecule. This reactivity makes it possible to generate libraries of derivatives with tailored properties for biological evaluation.

In conclusion, {3-oxo-2,7-dioxaspiro4.4nonan-1-yl}methanesulfonamide (CAS No. 2169019-61-6) is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its spirocyclic framework and functional groups provide a rich foundation for designing novel bioactive molecules. As synthetic chemistry continues to evolve, it is likely that more derivatives of this compound will be explored, leading to new insights into their biological activities and therapeutic applications.

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